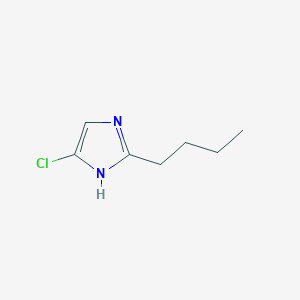

2-butyl-5-chloro-1H-imidazole

Übersicht

Beschreibung

2-Butyl-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to form 2-butyl-1H-imidazole-5(4H)-ketone. This intermediate is then reacted with phosphorus oxychloride and N,N-dimethylformamide to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Vilsmeier-Haack Formylation

BCI undergoes directed formylation at the 4-position using Vilsmeier reagents (POCl₃/DMF), producing BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) in 84–88% yield . This aldehyde serves as a synthon for:

- Chalcones : Condensation with acetophenones yields antiproliferative agents .

- Pyrazoles : Cyclization with hydrazines forms pyrazole derivatives with antimicrobial activity .

Nucleophilic Substitution Reactions

The chloro group at position 5 participates in nucleophilic substitutions:

Thiolate/Alkoxide Substitution

- Reaction with sodium thiolates or alkoxides replaces Cl with S/O-linked groups, enabling access to fused heterocycles .

- Example: Substitution with allyl thiolate followed by intramolecular cycloaddition yields tricyclic imidazothiadiazines .

Amination

- BCFI reacts with substituted anilines to form Schiff bases, which are precursors for antihypertensive analogs (e.g., Losartan derivatives) .

1,3-Dipolar Cycloaddition

BCFI’s aldehyde group is converted to nitrile oxides or azomethine ylides using chloramine-T, enabling intramolecular cycloadditions:

| Dipole Type | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Imidazolo[2,1-b][1,3]oxazine | Chloramine-T, 80°C, 6h | 65–72% | |

| Azomethine ylide | Imidazolo[1,2-a]pyridine | Microwave, 120°C, 30min | 70–78% |

Biological Derivitization

BCI derivatives exhibit diverse bioactivities:

| Derivative | Biological Activity | Key Structure Modifications | Source |

|---|---|---|---|

| M2-2901–M2-2912 | Antifungal, antibacterial | Morpholino-phenylacetamide linkage | |

| Pyrazole analogs | Urease inhibition | 4-Nitrophenyl substituent |

Stability and Byproduct Formation

- Hydrolysis Risk : Acidic conditions hydrolyze BCI to β-diketones (e.g., 15 ), reducing yields by 15% .

- Bis-Condensation : pH >7.5 during synthesis generates dimeric byproducts (e.g., bis-imidazole ), necessitating strict pH control .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

BCFI serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Antifungal Agents : Research has demonstrated that BCFI derivatives exhibit significant antifungal activity, making them candidates for treating fungal infections .

- Antibacterial Agents : The compound has shown effectiveness against a range of bacterial strains, contributing to the development of new antibacterial therapies .

- Antihypertensive Drugs : Notably, BCFI is a key component in the synthesis of losartan-like derivatives, which are used in managing hypertension. These derivatives have demonstrated promising biological activities, including anti-inflammatory and antioxidant effects .

Agricultural Chemistry

In the realm of agricultural chemistry, BCFI is utilized in formulating agrochemicals aimed at pest control. Its applications include:

- Pesticides : BCFI-based compounds are being developed to provide effective pest management solutions while minimizing environmental impact .

- Fungicides : The compound’s antifungal properties are leveraged to create fungicides that protect crops from fungal diseases .

Material Science

BCFI finds applications in material science where it is incorporated into polymer formulations to enhance material properties:

- Thermal Stability : The addition of BCFI improves the thermal stability of polymers, making them suitable for high-temperature applications .

- Degradation Resistance : Polymers modified with BCFI exhibit increased resistance to degradation, extending their lifespan and usability in various industrial applications .

Biochemical Research

As a reagent in biochemical assays, BCFI facilitates numerous research endeavors:

- Enzyme Activity Studies : BCFI is employed to investigate enzyme kinetics and metabolic pathways, aiding in the understanding of biological processes .

- Metabolic Pathway Analysis : Its role as an intermediate allows researchers to explore complex metabolic interactions and enzymatic functions within cells .

Cosmetic Industry

BCFI is also being explored for its potential benefits in cosmetic formulations:

- Skin Health Products : Due to its antimicrobial properties, BCFI can enhance the efficacy of skin care products by providing protection against microbial contamination .

- Product Stability : The compound contributes to improved stability of cosmetic formulations, ensuring longer shelf life and effectiveness of active ingredients .

Case Study 1: Antifungal Activity

A study highlighted the synthesis of various BCFI derivatives that exhibited potent antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The findings suggested that structural modifications could enhance efficacy further .

Case Study 2: Synthesis of Losartan Derivatives

Research focused on synthesizing losartan-like compounds using BCFI as an intermediate. The resulting derivatives showed significant antihypertensive activity and were characterized by high yields and stability under physiological conditions .

Case Study 3: Biotransformation Studies

A biotransformation study involving animal models demonstrated that BCFI undergoes hydrolysis to produce active metabolites. This research is crucial for understanding pharmacokinetics and optimizing drug formulations for better therapeutic outcomes .

Wirkmechanismus

The mechanism of action of 2-butyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Butyl-4-chloro-5-formylimidazole

- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde

- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate for various applications .

Biologische Aktivität

2-Butyl-5-chloro-1H-imidazole (C₇H₁₁ClN₂) is a heterocyclic compound belonging to the imidazole family. Its structure features a butyl group at the 2-position and a chlorine atom at the 5-position of the imidazole ring, contributing to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising biological activities such as antimicrobial, anticancer, and potential therapeutic effects.

The molecular weight of this compound is approximately 160.63 g/mol. It serves as a biochemical reagent and is utilized in life science research for synthesizing more complex organic molecules. The unique substitution pattern on the imidazole ring imparts distinct reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 160.63 g/mol |

| Structure | Imidazole ring with butyl and chlorine substituents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its potential to inhibit various bacterial and fungal strains. The mechanism of action may involve interactions with essential enzymes or disruption of cell membranes in target organisms.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of imidazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The compound's efficacy was measured using minimum inhibitory concentration (MIC) assays, revealing values comparable to established antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer potential. Imidazole derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:

- Cell Line Studies : In vitro studies showed that this compound exhibited cytotoxic effects against glioma (C6) and liver (HepG2) cancer cell lines, with IC50 values indicating potent activity.

- Mechanism Exploration : Further investigations suggested that the compound may inhibit key signaling pathways involved in cancer progression, although specific pathways remain to be fully elucidated .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the chlorination of imidazole derivatives followed by alkylation processes. The compound serves as a precursor for developing other biologically active compounds.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 2-butyl-5-chloro-4(5)-carbaldehyde | Chlorination followed by aldehyde formation | Antimicrobial, anticancer |

| 3-(this compound-4-yl) | Hydrolysis and chemical modification | Potential antirheumatic properties |

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOVHMHAGJPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441992 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-99-2 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?

A: this compound-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.

Q2: Can you describe a novel synthetic route for producing this compound-4-carbaldehyde?

A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:

Q3: How can this compound-4-carbaldehyde be utilized in developing new chemical entities?

A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.